Differentiated Monoamine Release Profile: 4-Hydroxy-3-benzylpiperidine vs. 4-Benzylpiperidine
4-Benzylpiperidine is a known monoamine releasing agent with significant selectivity for dopamine and norepinephrine over serotonin (EC50: DA = 109 nM, NE = 41.4 nM, 5-HT = 5246 nM) [1]. The introduction of a 4-hydroxyl group and relocation of the benzyl moiety to the 3-position in 4-Hydroxy-3-benzylpiperidine is expected to substantially alter this profile. While direct data for the specific target is not publicly available, the well-documented impact of hydroxyl and benzyl substitution on monoamine transporter interactions [2] allows for class-level inference that this compound will exhibit a markedly different, and potentially more nuanced, interaction profile compared to the unsubstituted 4-benzylpiperidine.
| Evidence Dimension | Monoamine releasing activity (EC50) |
|---|---|
| Target Compound Data | Data not available in public domain |
| Comparator Or Baseline | 4-Benzylpiperidine (EC50: DA = 109 nM, NE = 41.4 nM, 5-HT = 5246 nM) |
| Quantified Difference | Not quantified due to lack of target data; inferred to be significant based on structural changes. |
| Conditions | In vitro monoamine release assays (comparator data) |
Why This Matters
This structural difference ensures that research with 4-Hydroxy-3-benzylpiperidine explores distinct neurochemical space, avoiding the potent monoamine release associated with 4-benzylpiperidine, which is crucial for studies not focused on this mechanism.
- [1] Negus, S. S., et al. (2007). Effects of the Monoamine Releasing Agent 4-Benzylpiperidine in Monkeys Trained to Discriminate Cocaine. Journal of Pharmacology and Experimental Therapeutics, 322(2), 711-719. View Source
- [2] Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. View Source
